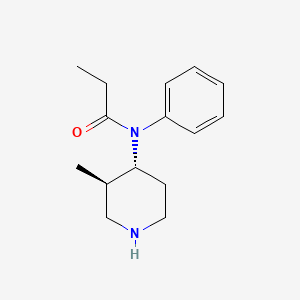
CAY10696
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytoenoic and phytodienoic acids are cyclopentenone oxylipins biosynthesized in plants from linoleic acid. Cyclopentenones are converted to cyclopentanones by reductases, as occurs in the jasmonic acid pathway. CAY10696 is a 12-carbon cyclopentanone that is structurally related to a variety of plant oxylipins. Its physiological actions are not known.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase HDAC6 Inhibitor and Cell Cycle Effects
CAY10603 (CAY), a histone deacetylase HDAC6 inhibitor, has been shown to be effective in influencing cell cycle dynamics in certain cell types. In a study by Kukushkin and Svetlikova (2019), CAY10603 was found to block the cell cycle in the G1/S phase in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This inhibitor slows down cell proliferation without inducing apoptotic death. It's also notable for its role in promoting senescence in these specific types of transformed cells (Kukushkin & Svetlikova, 2019).
Wound Healing in Diabetic Rats
Another significant application of a related compound, CAY10583, was found in the field of diabetic wound healing. Luo et al. (2017) discovered that CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist, significantly accelerates wound healing in diabetic rats. It works by promoting keratinocyte migration and indirectly enhancing fibroblast proliferation. This suggests CAY compounds could have promising therapeutic applications in wound healing, particularly for diabetic patients (Luo et al., 2017).
Role in Genome Engineering and Research
While not directly related to CAY10696, the broader field of genome engineering technologies, including the use of CRISPR-Cas9, has revolutionized the study of mammalian genome function. Hsu, Lander, and Zhang (2014) highlighted the significance of such technologies in enabling systematic interrogation and editing of DNA sequences. These advancements empower researchers in various fields, including those exploring compounds like CAY10696, to establish causal linkages between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
Eigenschaften
Produktname |
CAY10696 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.3 |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
InChI-Schlüssel |
RRXVPZAFZHEESZ-VHSXEESVSA-N |
SMILES |
O=C1CC[C@H](CCCCC)[C@H]1CC(O)=O |
Synonyme |
2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



